molecular formula C14H12BrN3O2 B13057519 5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL

5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL

Cat. No.: B13057519
M. Wt: 334.17 g/mol
InChI Key: YZLNWJXQUQVXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core substituted with a bromine atom at the 5-position and a 4-methoxybenzyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL is unique due to its specific substitution pattern and the presence of both a bromine atom and a 4-methoxybenzyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12BrN3O2

Molecular Weight

334.17 g/mol

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methyl]-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H12BrN3O2/c1-20-11-4-2-9(3-5-11)7-18-8-10-6-12(15)14(19)16-13(10)17-18/h2-6,8H,7H2,1H3,(H,16,17,19)

InChI Key

YZLNWJXQUQVXOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C=C(C(=O)NC3=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.